molecular formula C7H8O3S B6157816 methyl 2-hydroxy-2-(thiophen-3-yl)acetate CAS No. 135660-92-3

methyl 2-hydroxy-2-(thiophen-3-yl)acetate

Cat. No.: B6157816
CAS No.: 135660-92-3
M. Wt: 172.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2-(thiophen-3-yl)acetate is a chemical compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(thiophen-3-yl)acetate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the reaction of thiophene-3-carboxaldehyde with methyl glycolate in the presence of a base such as sodium methoxide. The reaction is usually carried out under reflux conditions in a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(thiophen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Methyl 2-hydroxy-2-(thiophen-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(thiophen-3-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-(thiophen-2-yl)acetate
  • Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
  • Methyl 2-hydroxy-2,2-di(thiophen-3-yl)acetate

Uniqueness

Methyl 2-hydroxy-2-(thiophen-3-yl)acetate is unique due to the position of the thiophene ring, which can influence its reactivity and properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-hydroxy-2-(thiophen-3-yl)acetate involves the reaction of thiophene-3-carboxylic acid with methanol and acetic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "Thiophene-3-carboxylic acid", "Methanol", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Thiophene-3-carboxylic acid is reacted with methanol and acetic anhydride in the presence of a catalyst.", "The reaction mixture is heated and stirred for several hours.", "The resulting mixture is then cooled and filtered to remove any solid impurities.", "The filtrate is then concentrated under reduced pressure to obtain the crude product.", "The crude product is purified by recrystallization from a suitable solvent to obtain the pure product, methyl 2-hydroxy-2-(thiophen-3-yl)acetate." ] }

CAS No.

135660-92-3

Molecular Formula

C7H8O3S

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.